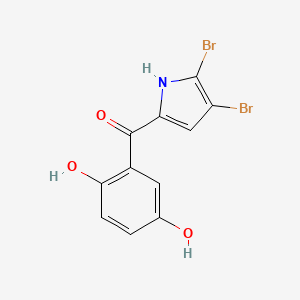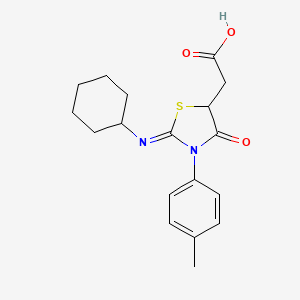
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene is a coordination compound that features a cobalt center coordinated to a macrocyclic ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene typically involves the reaction of cobalt salts with the macrocyclic ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the cobalt center. The ligand, 2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene, is synthesized separately and then reacted with cobalt(II) bromide to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of coordination chemistry and macrocyclic ligand synthesis are applied on a larger scale to produce similar compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the cobalt center and altering the electronic properties of the complex.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene has several scientific research applications:
Catalysis: This compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its ability to facilitate electron transfer processes.
Material Science: The unique electronic properties of this compound make it useful in the development of new materials with specific magnetic or electronic characteristics.
Biological Studies: Research into the biological activity of this compound is ongoing, with studies focusing on its potential as a therapeutic agent or as a model compound for studying metalloenzyme function.
Industrial Applications: While not widely used industrially, the principles of its chemistry are applied in the development of new catalytic processes and materials.
Mécanisme D'action
The mechanism by which dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene exerts its effects involves the coordination of the macrocyclic ligand to the cobalt center. This coordination alters the electronic properties of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve electron transfer processes facilitated by the cobalt center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene: Similar in structure but with chloride ligands instead of bromide.
Dibromonickel;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene: Nickel analog of the compound with similar coordination environment.
Uniqueness
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene is unique due to the specific electronic properties imparted by the cobalt center and the bromide ligands. These properties make it particularly effective in certain catalytic and material science applications compared to its analogs.
Propriétés
Numéro CAS |
39177-15-6 |
|---|---|
Formule moléculaire |
C14H24Br2CoN4 |
Poids moléculaire |
467.11 g/mol |
Nom IUPAC |
dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene |
InChI |
InChI=1S/C14H24N4.2BrH.Co/c1-11-12(2)16-8-6-10-18-14(4)13(3)17-9-5-7-15-11;;;/h5-10H2,1-4H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
GYEZVEGGMGIXPC-UHFFFAOYSA-L |
SMILES canonique |
CC1=NCCCN=C(C(=NCCCN=C1C)C)C.[Co](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


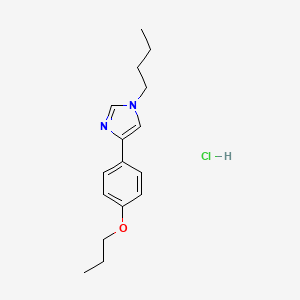
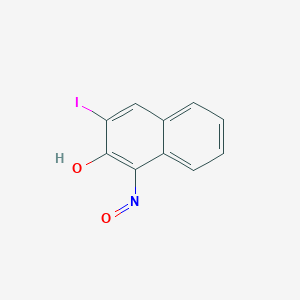
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)




![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
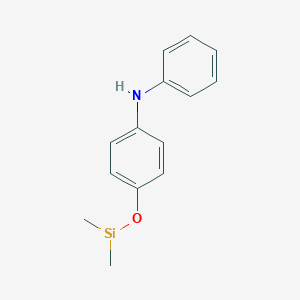
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
